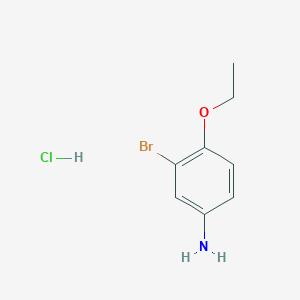![molecular formula C7H5BrN2O B1379500 7-溴-1H,2H-吡咯并[1,2-a]吡嗪-1-酮 CAS No. 1557521-89-7](/img/structure/B1379500.png)
7-溴-1H,2H-吡咯并[1,2-a]吡嗪-1-酮
描述
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is a heterocyclic compound that contains both pyrrole and pyrazine rings.
科学研究应用
7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential antibacterial, antifungal, and antiviral activities.
Material Science: Its unique structural features make it a candidate for developing new materials with specific properties.
Biological Studies: The compound’s interactions with biological targets are studied to understand its potential therapeutic effects.
作用机制
Target of Action
Related compounds have been found to bind to the bromodomain and extra-terminal motif (bet) proteins , which play a crucial role in regulating gene expression.
Mode of Action
Similar compounds have been shown to inhibit bet proteins . These proteins recognize acetylated lysine residues on histone tails, influencing chromatin structure and gene expression. By binding to these proteins, the compound could potentially alter gene expression.
生化分析
Biochemical Properties
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a binder to BET bromodomains, which are involved in regulating gene expression . The interaction with BET bromodomains suggests that 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one may influence chromatin structure and transcriptional activity.
Cellular Effects
The effects of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one on cellular processes are profound. It has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. By binding to BET bromodomains, it can modulate the expression of genes involved in cell proliferation and apoptosis . This modulation can lead to changes in cell function, potentially making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one exerts its effects through specific binding interactions with biomolecules. It binds to BET bromodomains, inhibiting their activity and altering gene expression patterns . This inhibition can lead to the suppression of oncogenes and the activation of tumor suppressor genes, providing a potential mechanism for its anticancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one can change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in in vitro models .
Dosage Effects in Animal Models
The effects of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and significant therapeutic effects. At higher doses, toxic or adverse effects can be observed . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall bioactivity.
Transport and Distribution
Within cells and tissues, 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is transported and distributed through specific transporters and binding proteins . These interactions determine its localization and accumulation, which can impact its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its activity and interactions with other biomolecules, further modulating its biochemical effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one typically involves the cyclization of appropriate precursors. One common method includes the preparation of pyrrole-derived α,β-alkynyl ketones, followed by Sonogashira cross-coupling to introduce various groups into the alkyne. Subsequent steps involve the formation of pyrazole through reaction with hydrazine monohydrate, gold-catalyzed cyclization of pyrazoles, and final cyclization using sodium hydride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of scalable and efficient catalytic processes, are likely employed to produce this compound on a larger scale .
化学反应分析
Types of Reactions: 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride and various nucleophiles.
Cyclization: Catalysts such as gold and reagents like hydrazine monohydrate are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while cyclization reactions can produce more complex heterocyclic compounds .
相似化合物的比较
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one: Known for its potent and selective inhibition of bromodomain and extra-terminal (BET) bromodomains.
5H-pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
Uniqueness: 7-Bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one is unique due to its bromine substitution, which can influence its reactivity and interactions with biological targets. This structural feature distinguishes it from other pyrrolopyrazine derivatives and may contribute to its specific biological activities .
属性
IUPAC Name |
7-bromo-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-6-7(11)9-1-2-10(6)4-5/h1-4H,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTXTSXNQQYKRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C2C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1557521-89-7 | |
| Record name | 7-bromo-1H,2H-pyrrolo[1,2-a]pyrazin-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


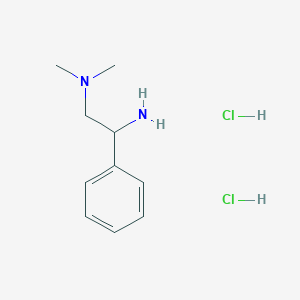
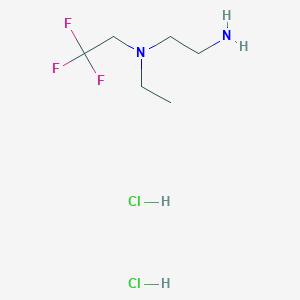
![2-{1-[(Tert-butoxy)carbonyl]azetidin-3-ylidene}propanoic acid](/img/structure/B1379420.png)
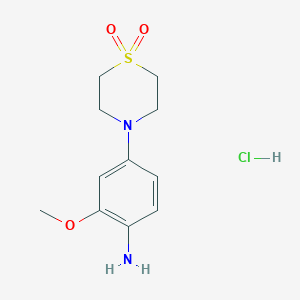
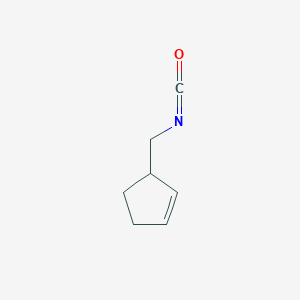
![Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride](/img/structure/B1379425.png)
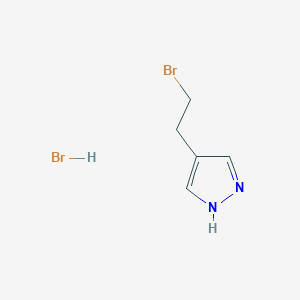
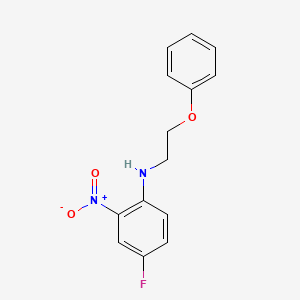
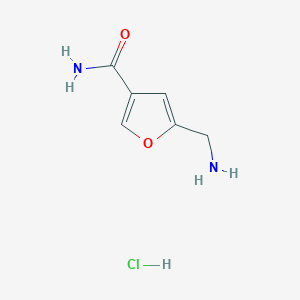
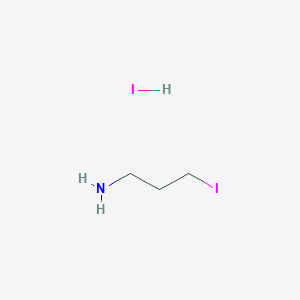
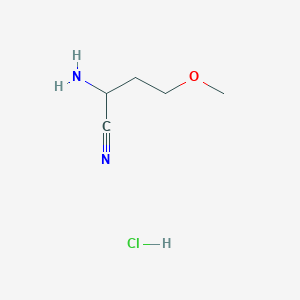
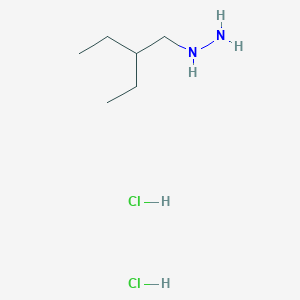
![Ethyl[(1-ethylpyrrolidin-2-yl)methyl]amine dihydrochloride](/img/structure/B1379439.png)
